5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine
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Overview
Description
5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the tosyl group, the fluorophenyl group, and the benzo[d][1,3]dioxol-5-yl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems to monitor and adjust reaction conditions would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler thiophene compound.
Scientific Research Applications
Chemistry
In chemistry, 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing the structure and function of proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its ability to undergo various chemical modifications makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar due to the presence of a fluorophenyl group.
4,4’-Dichlorobenzophenone: Shares similarities in the benzophenone structure.
Uniqueness
What sets 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the tosyl group, in particular, enhances its reactivity and potential for further modification.
Properties
IUPAC Name |
[3-amino-5-(2-fluoroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O5S2/c1-14-6-9-16(10-7-14)35(30,31)24-21(27)23(34-25(24)28-18-5-3-2-4-17(18)26)22(29)15-8-11-19-20(12-15)33-13-32-19/h2-12,28H,13,27H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAIJAGWPARSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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